molecular formula C10H16OSi B086431 Silane, trimethyl(o-tolyloxy)- CAS No. 1009-02-5

Silane, trimethyl(o-tolyloxy)-

Cat. No.: B086431
CAS No.: 1009-02-5
M. Wt: 180.32 g/mol
InChI Key: NYGJXYBYDZNXQY-UHFFFAOYSA-N
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Description

Silane, trimethyl(o-tolyloxy)- (C${10}$H${16}$OSi) is an organosilicon compound featuring a trimethylsilyl group bonded to an o-tolyloxy (ortho-methylphenoxy) substituent. The ortho-methyl group on the aromatic ring introduces steric hindrance, which significantly influences its reactivity and applications.

Properties

CAS No.

1009-02-5

Molecular Formula

C10H16OSi

Molecular Weight

180.32 g/mol

IUPAC Name

trimethyl-(2-methylphenoxy)silane

InChI

InChI=1S/C10H16OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h5-8H,1-4H3

InChI Key

NYGJXYBYDZNXQY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1O[Si](C)(C)C

Canonical SMILES

CC1=CC=CC=C1O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Silane, trimethyl(o-tolyloxy)- and analogous compounds:

Compound Name Molecular Formula Substituent Type Molecular Weight Key Characteristics
Silane, trimethyl(o-tolyloxy)- C${10}$H${16}$OSi o-Methylphenoxy 180.32 High steric hindrance due to ortho-methyl group; reduced silylation efficiency
Isopropoxytrimethylsilane () C$6$H${16}$OSi Isopropoxy 132.27 Moderate steric hindrance; widely used as a silylating agent
Trimethyl(2-phenylethoxy)silane () C${11}$H${18}$OSi Phenethyloxy 194.35 Aromatic substituent with ethoxy spacer; enhanced thermal stability
Benzyl(Triethoxy)Silane () C${13}$H${22}$O$_3$Si Benzyl triethoxy 254.40 Hydrolytically stable; used as a coupling agent in polymers
Trimethyl[[(4-methylphenyl)thio]methyl]-silane () C${11}$H${18}$SSi Thioether-linked methylphenyl 210.41 Sulfur substitution increases nucleophilicity; applications in catalysis

Reactivity and Stability

  • Steric Effects : The ortho-methyl group in Silane, trimethyl(o-tolyloxy)- creates steric hindrance, analogous to the incomplete silylation observed in bulky diols like 2,3-dimethyl-2,3-butanediol . This hindrance may limit its utility in reactions requiring high steric accessibility.
  • Hydrolysis Stability : Unlike alkoxy-substituted silanes (e.g., trimethoxymethylsilane in ), aryloxy silanes like the target compound exhibit slower hydrolysis due to the electron-withdrawing nature of the aromatic ring .
  • Electronic Effects: The o-tolyloxy group’s electron-donating methyl group could enhance the stability of the silicon-oxygen bond compared to electron-deficient substituents like nitrophenoxy groups (e.g., trimethyl(p-nitrophenoxy)lead in ) .

Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance in Silane, trimethyl(o-tolyloxy)- could lead to incomplete reactions during synthesis, as seen in sterically crowded silylation attempts (e.g., 2,3-dimethyl-2,3-butanediol in ) .
  • Thermal Stability : Aryloxy-substituted silanes generally exhibit higher thermal stability compared to alkoxy derivatives. For instance, trimethyl(2-phenylethoxy)silane () has a higher decomposition temperature than isopropoxytrimethylsilane .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Silane, trimethyl(o-tolyloxy)-, and what critical reaction conditions must be controlled?

  • Methodology : The synthesis typically involves silylation of o-tolyloxy derivatives using trimethylsilylating agents (e.g., trimethylsilyl cyanide, TMSCN) under anhydrous conditions. Key steps include:

  • Catalyst Selection : Use of Lewis acids like copper chloride (CuCl₂) to accelerate silylation .
  • Temperature Control : Reactions often require elevated temperatures (e.g., 170°C) to achieve efficient conversion .
  • Byproduct Management : Hydrochloric acid (HCl) or hydrazoic acid (HN₃) may form as byproducts; ensure proper ventilation and neutralization protocols .
    • Purification : Column chromatography with silica gel and solvent mixtures (e.g., petroleum ether/ethyl acetate) is recommended for isolating pure products .

Q. What safety precautions are essential when handling Silane, trimethyl(o-tolyloxy)-, particularly regarding byproduct management?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts like HCl or HN₃ .
  • Waste Disposal : Segregate acidic byproducts and neutralize before disposal. Use inert solvents (e.g., ethyl acetate) for cleanup .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to confirm the molecular structure of Silane, trimethyl(o-tolyloxy)-, and what key bond parameters should be analyzed?

  • Structural Analysis :

  • Bond Lengths : The Si–O bond length is critical (e.g., 1.6379 Å in analogous compounds) and should align with computational models .
  • Dihedral Angles : Assess steric effects by measuring angles between aromatic rings (e.g., 80–81° for phenyl ring interactions) .
  • Intermolecular Forces : Van der Waals interactions and π-π stacking distances (e.g., 3.611 Å) provide insights into crystal packing .
    • Validation : Compare experimental data with density functional theory (DFT) calculations to resolve discrepancies .

Q. What analytical techniques (e.g., NMR, MS) are most effective in characterizing Silane, trimethyl(o-tolyloxy)-, and how do they resolve structural ambiguities?

  • 1H NMR : Identify protons adjacent to the siloxy group (e.g., methyl groups on Si at δ 0.1–0.3 ppm) and aromatic protons from o-tolyloxy substituents (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .
  • Elemental Analysis : Verify C/H/N percentages to rule out impurities or incomplete silylation .

Q. How do reaction mechanisms differ when using alternative silylating agents (e.g., TMSCN vs. chlorotrimethylsilane) for synthesizing Silane, trimethyl(o-tolyloxy)-?

  • Mechanistic Insights :

  • TMSCN : Acts as both a silylating agent and a nucleophile, with CuCl₂ facilitating Si–O bond formation via a Lewis acid-mediated pathway .
  • Chlorotrimethylsilane : Requires activation by bases (e.g., triethylamine) to deprotonate hydroxyl groups, forming silyl ethers directly .
    • Contradiction Resolution : If yields vary between methods, optimize catalyst loading (e.g., 0.05 mmol CuCl₂ per 1 mmol substrate) or reaction time (1–3 days) .

Q. What role does Silane, trimethyl(o-tolyloxy)- play in polymer chemistry, and how can its stability under thermal/chemical stress be evaluated?

  • Applications : Used as a monomer for organosilane polymers due to its hydrolytic stability. Test stability via:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >300°C) .
  • Hydrolytic Resistance : Expose to aqueous acidic/basic conditions and monitor Si–O bond integrity via FT-IR (e.g., Si–O–C peaks at 1000–1100 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Si–O bond lengths or reaction yields for Silane, trimethyl(o-tolyloxy)- across studies?

  • Troubleshooting Steps :

Reproduce Conditions : Ensure identical catalysts, solvents, and temperatures (e.g., anhydrous THF vs. DMF may alter reactivity) .

Crystallographic Refinement : Re-analyze diffraction data with updated software to resolve bond-length ambiguities .

Byproduct Analysis : Use GC-MS to identify unaccounted intermediates (e.g., incomplete silylation products) .

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